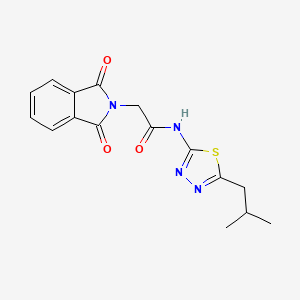
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide, also known as Brucine, is a chemical compound with a molecular formula of C23H26BrN and a molecular weight of 414.36 g/mol. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. Brucine is a derivative of strychnine and is commonly used as a research tool in neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide is based on its ability to interact with specific receptors in the central nervous system. It has been shown to bind to glycine receptors and to modulate the activity of nicotinic acetylcholine receptors. This compound also affects the activity of ion channels in the nervous system, which plays a key role in synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to affect the activity of ion channels, which can lead to changes in synaptic transmission. This compound has also been shown to affect the release of neurotransmitters, which can affect the activity of target neurons. Additionally, this compound has been shown to have analgesic effects, which may be related to its ability to modulate the activity of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide in lab experiments is its ability to selectively modulate the activity of specific receptors in the central nervous system. This allows researchers to investigate the role of specific receptors in synaptic transmission and to study the effects of neuromodulators on ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its limited solubility in water can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain. This compound has been shown to have analgesic effects, and further research is needed to investigate its potential as a pain medication. Additionally, there is interest in studying the effects of this compound on other ion channels and receptors in the nervous system to gain a better understanding of its mechanism of action. Finally, there is potential for the development of new analogs of this compound with improved solubility and reduced toxicity for use in lab experiments.
Méthodes De Synthèse
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide can be synthesized from strychnine through a series of chemical reactions. The synthesis involves the reduction of strychnine using lithium aluminum hydride followed by bromination using N-bromosuccinimide. The resulting product is purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide has been extensively used in scientific research as a tool to study the mechanisms of action of neurotransmitters and neuromodulators. It has been shown to act as an antagonist for glycine receptors and as a partial agonist for nicotinic acetylcholine receptors. This compound has also been used to study the effects of neurotransmitters on ion channels and to investigate the role of ion channels in synaptic transmission.
Propriétés
IUPAC Name |
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-10-11(2)14(9-15(17)12(10)3)16(19)18-13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAXSYTRUBCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B5725276.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)






![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)